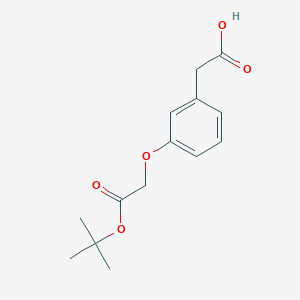

(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid

Description

(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid is a phenylacetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methoxy group at the 3-position of the phenyl ring. The Boc group (C₄H₉OCO−) serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes. The acetic acid moiety (CH₂COOH) contributes to its acidic properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is inferred as C₁₅H₁₈O₅, with a molecular weight of approximately 278.3 g/mol (calculated based on structural analogs) .

Properties

IUPAC Name |

2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-14(2,3)19-13(17)9-18-11-6-4-5-10(7-11)8-12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWMUNVAVBLPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced flow microreactor systems to ensure high efficiency and sustainability. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions: (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a protective group in various chemical reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protective group, preventing unwanted reactions during synthesis. This allows for selective functionalization of the compound, which can then be deprotected under mild conditions to yield the desired product .

Comparison with Similar Compounds

[3-(tert-Butoxycarbonylaminomethyl)-phenyl]-acetic Acid

Structure: Features a Boc-protected aminomethyl (-NHCH₂Boc) group at the phenyl 3-position. Molecular Formula: C₁₄H₁₉NO₄ (265.3 g/mol) . Key Differences:

- Substituent: Amino group vs. methoxy group in the target compound.

- Reactivity: The Boc-aminomethyl group is prone to deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling selective amine liberation. This contrasts with the Boc-methoxy group, which is more stable under similar conditions .

- Applications : Widely used in peptide synthesis and as a building block for kinase inhibitors .

(3-tert-Butylphenoxy)acetic Acid

Molecular Formula: C₁₂H₁₆O₃ (208.3 g/mol) . Key Differences:

- Substituent : tert-butyl (electron-donating) vs. Boc-methoxy (electron-withdrawing).

- Lipophilicity : The tert-butyl group increases hydrophobicity (logP ~3.5), whereas the Boc-methoxy group introduces polarity (logP ~2.8 estimated).

- Applications : Used in herbicide formulations and as a ligand in coordination chemistry .

2-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)acetic Acid

Structure: Incorporates a Boc-protected amino group on an oxetane ring. Molecular Formula: C₁₀H₁₇NO₅ (231.25 g/mol) . Key Differences:

2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic Acid

Structure: Boc-protected amino group attached to a 3-chlorophenylacetic acid. Molecular Formula: C₁₃H₁₆ClNO₄ (293.7 g/mol) . Key Differences:

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications |

|---|---|---|---|---|

| (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid | C₁₅H₁₈O₅ | 278.3 | Boc-methoxy | Pharmaceutical intermediates |

| [3-(tert-Butoxycarbonylaminomethyl)-phenyl]-acetic acid | C₁₄H₁₉NO₄ | 265.3 | Boc-aminomethyl | Peptide synthesis |

| (3-tert-Butylphenoxy)acetic acid | C₁₂H₁₆O₃ | 208.3 | tert-butylphenoxy | Herbicides, ligands |

| 2-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)acetic acid | C₁₀H₁₇NO₅ | 231.25 | Boc-amino-oxetane | Drug discovery (metabolic stability) |

| 2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid | C₁₃H₁₆ClNO₄ | 293.7 | Boc-amino, chloro | Antipsychotic intermediates |

Biological Activity

(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid is characterized by a phenyl ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety. Its molecular formula is , and it exhibits unique physical and chemical properties that contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid may exert its biological effects through various mechanisms:

- Antioxidant Activity : The compound has been associated with antioxidant properties, which help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory pathways, thereby reducing inflammation in tissues.

- Enzyme Modulation : It may interact with specific enzymes involved in metabolic pathways, influencing the metabolism of other compounds.

In Vitro Studies

- Antioxidant Activity : In vitro assays demonstrated that (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid effectively scavenges free radicals, contributing to its role as an antioxidant. This activity was assessed using DPPH and ABTS assays, showing significant inhibition of free radical formation.

- Anti-inflammatory Properties : The compound was tested on RAW 264.7 macrophage cells, where it significantly reduced the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This indicates a potential mechanism for its anti-inflammatory effects.

- Enzyme Inhibition : The compound showed inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests its potential application in treating inflammatory diseases.

In Vivo Studies

- Animal Models : In animal models of inflammation, administration of (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid resulted in reduced paw edema and inflammatory cytokine levels, supporting its therapeutic potential in inflammatory conditions.

- Metabolic Studies : The compound was evaluated for its effects on metabolic disorders. It demonstrated a capacity to improve insulin sensitivity in diabetic mice, indicating its potential utility in managing diabetes.

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant Activity | DPPH/ABTS assays | Significant reduction in free radicals |

| Anti-inflammatory Effects | RAW 264.7 cell line | Reduced NO production post-LPS exposure |

| Enzyme Inhibition | COX enzyme assays | Inhibition of COX-1 and COX-2 activities |

| Metabolic Effects | Diabetic mouse model | Improved insulin sensitivity |

Case Studies

- Case Study on Inflammation : A study conducted on mice with induced paw edema showed that treatment with (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid led to a significant decrease in swelling compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

- Diabetes Management : Another study highlighted the compound's role in enhancing glucose uptake in muscle cells, which could be beneficial for managing type 2 diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.